1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid
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Overview
Description
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzhydryloxyethyl and phenylpropyl groups, and an (E)-but-2-enedioic acid moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Benzhydryloxyethyl Group: The benzhydryloxyethyl group can be introduced via nucleophilic substitution reactions using benzhydryl chloride and an appropriate base.
Addition of Phenylpropyl Group: The phenylpropyl group can be added through a Friedel-Crafts alkylation reaction using phenylpropyl chloride and a Lewis acid catalyst.
Incorporation of (E)-but-2-enedioic Acid: The final step involves the esterification or amidation of the piperazine derivative with (E)-but-2-enedioic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Benzhydryl chloride, phenylpropyl chloride, Lewis acids, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine: Lacks the (E)-but-2-enedioic acid moiety.
4-(3-phenylpropyl)piperazine: Lacks both the benzhydryloxyethyl group and the (E)-but-2-enedioic acid moiety.
1-(2-benzhydryloxyethyl)piperazine: Lacks the phenylpropyl group and the (E)-but-2-enedioic acid moiety.
Uniqueness
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H38N2O5 |
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Molecular Weight |
530.7 g/mol |
IUPAC Name |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C28H34N2O.C4H4O4/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;5-3(6)1-2-4(7)8/h1-9,11-12,14-17,28H,10,13,18-24H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
QCSMGOCTDJAWRQ-WLHGVMLRSA-N |
Isomeric SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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